molecular formula C6H4N2O2 B119900 oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 60832-72-6

oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No. B119900
Key on ui cas rn: 60832-72-6
M. Wt: 136.11 g/mol
InChI Key: OVLXOTUWFLHWQT-UHFFFAOYSA-N
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Patent
US05190960

Procedure details

5.5 g (0.05 mol) of 2-amino-3-hydroxypyridine are introduced into a three-necked flask and the system is placed under argon. 100 ml of anhydrous tetrahydrofuran (THF) are added 12 15 g (0.075 mol) of 1,1-carbonyldiimidazole are then introduced. The mixture is heated to reflux for 5 hours (under argon) The THF is then evaporated off. The residue is taken up with dichloromethane. Washes of the organic phase are performed with NaOH solution (5%) (6 × 150 ml); the cyclized product passes into the aqueous phase and is precipitated at a pH in the region of 5 (by adding 2 N hydrochloric acid solution). The product is filtered off and stored in a desiccator.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
12
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[O:9]1CCC[CH2:10]1>>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[NH:1][C:10]1=[O:9]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
12
Quantity
15 g
Type
reactant
Smiles
Name
1,1-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then introduced
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CUSTOM
Type
CUSTOM
Details
is then evaporated off
CUSTOM
Type
CUSTOM
Details
is precipitated at a pH in the region of 5 (by adding 2 N hydrochloric acid solution)
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
stored in a desiccator

Outcomes

Product
Name
Type
Smiles
O1C(NC2=NC=CC=C21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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